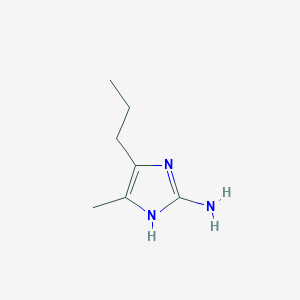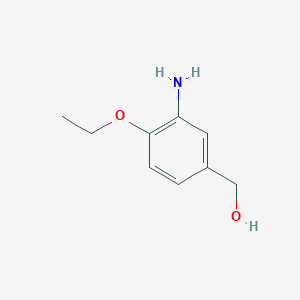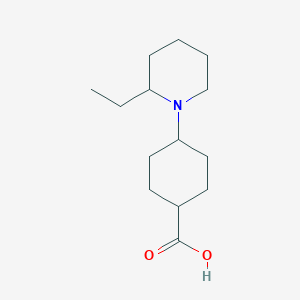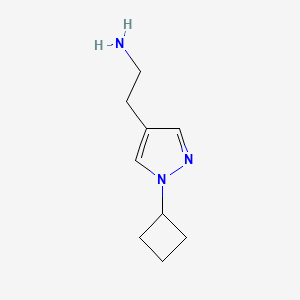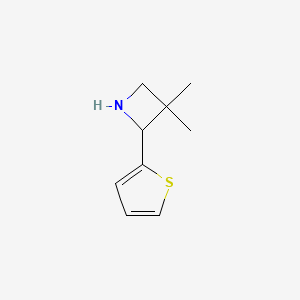![molecular formula C8H12N2O2 B1470418 2-Ethyl-Octahydropyrrolo[3,4-c]pyrrol-1,3-dion CAS No. 1782916-35-1](/img/structure/B1470418.png)
2-Ethyl-Octahydropyrrolo[3,4-c]pyrrol-1,3-dion
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . These were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .Molecular Structure Analysis
The molecular weight of “2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is 140.23 . The InChI code for this compound is 1S/C8H16N2/c1-2-10-5-7-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of octahydropyrrolo[3,4-c]pyrroles include cyclization or addition reactions . Aziridines can be obtained from β-halogenamines (Gabriel method) or β-aminosulfates (the Wenker synthesis) by the action of alkali, by treating epoxides with sodium azide and triphenylphosphine (the Blum synthesis), by reacting sulfur ylides with imines (the Corey–Chaykovsky reaction) .Physical and Chemical Properties Analysis
“2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a colorless liquid .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
2-Ethyl-Octahydropyrrolo[3,4-c]pyrrol-1,3-dion: ist eine wertvolle Verbindung in der Entwicklung von pharmazeutischen Arzneimitteln aufgrund ihrer heterocyclischen Struktur, die ein häufiges Motiv in vielen bioaktiven Molekülen ist. Ihre Derivate haben eine Reihe von biologischen Aktivitäten gezeigt, darunter antimikrobielle, entzündungshemmende, antivirale, antimykotische, antioxidative, antitumorale und kinasehemmende Eigenschaften . Dies macht es zu einem vielversprechenden Gerüst für die Entwicklung und Synthese neuer Therapeutika.
Behandlung neurologischer Erkrankungen
Jüngste Studien haben gezeigt, dass bestimmte Octahydropyrrolopyrrolderivate selektive Orexin-2-Antagonisten sind, die zur Behandlung neurologischer Erkrankungen wie Schlaflosigkeit eingesetzt werden könnten . Die Fähigkeit, neurologische Pfade zu modulieren, bietet einen neuen Weg für therapeutische Interventionen bei einer Reihe von Schlaf- und Stimmungsstörungen.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action
It is known that similar compounds, such as n-phthalimidoaziridines, can inhibit the growth of cancer cells due to the alkylation of dna molecules .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit cytotoxic properties, inhibiting the growth of cancer cells due to the alkylation of dna molecules .
Biochemische Analyse
Biochemical Properties
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests its potential interaction with kinases, enzymes that play a crucial role in cell signaling pathways . Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, enhancing its binding affinity and specificity.
Cellular Effects
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with DNA and RNA can result in changes in gene expression, impacting cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its kinase inhibitory activity is achieved through competitive inhibition, where the compound competes with ATP for binding to the kinase’s active site . Additionally, 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as kinase inhibition and modulation of cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s kinase inhibitory activity can influence metabolic pathways by modulating the activity of kinases involved in metabolic regulation . Additionally, the compound’s interaction with other enzymes can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exhibits specific subcellular localization, which influences its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with nuclear proteins can direct it to the nucleus, where it can modulate gene expression. Similarly, its localization to the mitochondria can impact cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
5-ethyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-10-7(11)5-3-9-4-6(5)8(10)12/h5-6,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFAIFLAXSXKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


